4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole
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Description
4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Anticancer Applications
Research demonstrates that derivatives of 1,3,4-thiadiazole, including those related to 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole, exhibit promising anticancer activities. For example, novel pharmacophores containing the thiazole moiety have been synthesized and evaluated as potent anticancer agents, showing significant in vitro activity against hepatocellular carcinoma cell lines, suggesting a potential pathway for developing new cancer therapies (Gomha et al., 2017).
Antimicrobial and Antifungal Applications
Compounds incorporating 1,3,4-thiadiazole structures have been synthesized and shown to possess antimicrobial and antifungal activities. This includes novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles, which have been evaluated for their ability to inhibit the growth of various microorganisms, showcasing their potential as antimicrobial agents (Belavagi et al., 2015).
Antiviral Applications
Derivatives of 1,3,4-thiadiazole have been investigated for their antiviral properties. Specifically, L-methionine-coupled 1,3,4-thiadiazole derivatives have been synthesized and displayed activity against influenza A virus. This research highlights the potential of these compounds in designing novel inhibitors for viral infections, offering a new avenue for antiviral drug development (Tatar et al., 2021).
Material Science Applications
In material science, 4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole derivatives have found applications in the development of sensitization-based solar cells. A novel redox couple based on an organo-sulfur compound demonstrated improved redox behavior and power conversion efficiency in dye and quantum-dot sensitized solar cells, indicating its utility in renewable energy technologies (Rahman et al., 2018).
properties
IUPAC Name |
4-methyl-5-phenylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-7-9(13-11-10-7)12-8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRSUEVIZNLPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(phenylsulfanyl)-1,2,3-thiadiazole |
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